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molecular formula C12H11F6NO B1625662 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol CAS No. 65797-52-6

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol

Cat. No. B1625662
M. Wt: 299.21 g/mol
InChI Key: UZKSRKCOYCBLGN-UHFFFAOYSA-N
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Patent
US04251659

Procedure details

Two hundred grams of 1,2,3,4-tetrahydroquinoline and 2 g anhydrous aluminum chloride are added to a one liter stainless steel reactor. The reactor is cooled and evacuated, 265 g (1.60 moles) hexafluoroacetone is added, and it is sealed and heated to 120° C. with shaking for ten hours. The reactor is then cooled to room temperature and vented. The contents are decanted to give a red semicrystalline solid, which is treated with 250 ml of methylene chloride and filtered. The filter cake is washed with three additional 250 ml portions of methylene chloride. The residual orange solid is treated with decolorizing carbon in hot chlorobutane and filtered. From the filtrate is obtained 310 g (1.04 moles) α,α-bis(trifluoromethyl)-1,2,3,4-tetrahydro-6-quinolinemethanol, as a pale yellow crystalline solid, m.p. 115°-116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[F:11][C:12]([F:20])([F:19])[C:13]([C:15]([F:18])([F:17])[F:16])=[O:14]>[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)Cl>[F:11][C:12]([F:20])([F:19])[C:13]([C:15]([F:18])([F:17])[F:16])([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[NH:1][CH2:2][CH2:3][CH2:4]2)[OH:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
265 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with shaking for ten hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor is cooled
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
it is sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The contents are decanted
CUSTOM
Type
CUSTOM
Details
to give a red semicrystalline solid, which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with three additional 250 ml portions of methylene chloride
ADDITION
Type
ADDITION
Details
The residual orange solid is treated with decolorizing carbon in hot chlorobutane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)(C=1C=C2CCCNC2=CC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.04 mol
AMOUNT: MASS 310 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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